Prosidol
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Overview
Description
Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionyloxypiperidine, is a synthetic opioid analgesic. It was originally discovered by J.F. MacFarlan and Co. in the 1950s and further developed in Russia in the 1990s during research into the related drug pethidine . This compound is known for its analgesic and sedative effects, similar to other opioids, and is used in medical practice for pain management .
Preparation Methods
Prosidol is synthesized through a series of chemical reactions involving piperidine derivatives. The synthetic route typically involves the reaction of 4-phenylpiperidine with propionic anhydride to form 4-phenyl-4-propionyloxypiperidine. This intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base to yield this compound . Industrial production methods involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Prosidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Prosidol has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of opioid receptor binding and activity.
Biology: It is used in research to understand the mechanisms of pain and analgesia.
Medicine: This compound is used clinically for pain management, particularly in oncology and palliative care.
Industry: This compound is used in the development of new analgesic drugs and formulations.
Mechanism of Action
Prosidol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparison with Similar Compounds
Prosidol is similar to other piperidine-type opioids such as pethidine, anileridine, and furethidine . this compound is unique in its chemical structure, which includes an ethoxyethyl group that enhances its analgesic potency and reduces its addictive potential compared to other opioids . Similar compounds include:
Pethidine: Known for its rapid onset of action and short duration.
Anileridine: Similar to pethidine but with a longer duration of action.
Furethidine: Known for its potent analgesic effects but higher risk of addiction.
Properties
CAS No. |
164231-04-3 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
IOLPYQBYMPDUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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